Imazethapyr Impurity 14

Vue d'ensemble

Description

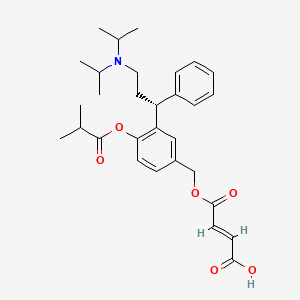

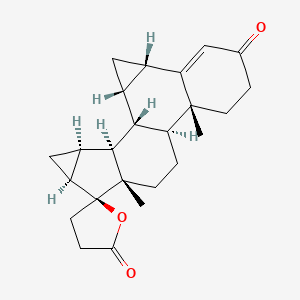

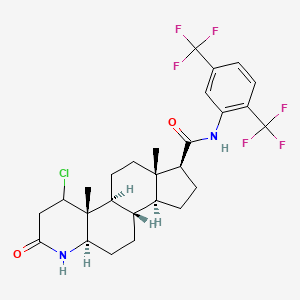

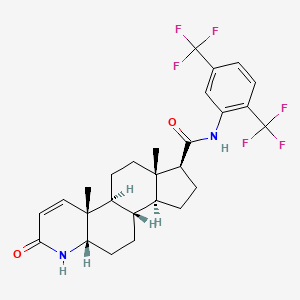

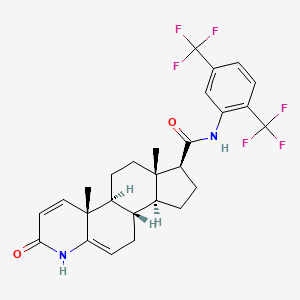

Imazethapyr Impurity 14 is an impurity of Imazethapyr, a herbicide . It has a molecular formula of C13H15N3O4 and a molecular weight of 277.28 . The IUPAC name for this compound is 5-hydroxy-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid .

Molecular Structure Analysis

The InChI key for Imazethapyr Impurity 14 is NPZVMJUVFWHFPW-UHFFFAOYSA-N . The canonical SMILES representation is CC©C1(C(=O)NC(=N1)C2=C(C=C(C=N2)O)C(=O)O)C .Applications De Recherche Scientifique

Application in Environmental Science and Pollution Research

Specific Scientific Field

Environmental Science and Pollution Research

Summary of the Application

Imazethapyr is a widely used imidazolinone herbicide worldwide, and its potential adverse effects on non-target plants have raised concerns . Understanding the mechanisms of imazethapyr phytotoxicity is crucial for its agro-ecological risk assessment .

Methods of Application or Experimental Procedures

The comprehensive molecular responses and metabolic alterations of Arabidopsis in response to imazethapyr were investigated . Root exposure to imazethapyr was used in the experiment .

Results or Outcomes

Root exposure to imazethapyr inhibited shoot growth, reduced chlorophyll contents, induced photoinhibition, and decreased photosynthetic activity . By non-target metabolomic analysis, 75 metabolites that were significantly changed after imazethapyr exposure were identified . These results revealed the molecular and metabolic basis of imazethapyr toxicity on non-target plants .

Application in Pesticide Ecotoxicology Research

Specific Scientific Field

Pesticide Ecotoxicology Research

Summary of the Application

Effectively controlling target organisms while reducing the adverse effects of pesticides on non-target organisms is a crucial scientific inquiry and challenge in pesticide ecotoxicology research .

Methods of Application or Experimental Procedures

The study focused on the alleviation of herbicide ®-imazethapyr [®-IM] to non-target plant wheat by active regulation between auxin and secondary metabolite 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazine-3(4H)-one (DIMBOA) .

Results or Outcomes

®-IM reduced 32.4% auxin content in wheat leaves and induced 40.7% DIMBOA accumulation compared to the control group . Transcriptomic results indicated that restoration of the auxin level in plants promoted the up-regulation of growth-related genes and the accumulation of DIMBOA up-regulated the expression of defense-related genes .

Application in Aquatic Toxicology

Specific Scientific Field

Summary of the Application

Imazethapyr has been studied for its effects on aquatic organisms. The toxicity of technical-grade imazethapyr and imazethapyr formulation has been evaluated on various aquatic species .

Methods of Application or Experimental Procedures

The study involved exposing different aquatic species to varying concentrations of imazethapyr and observing the effects .

Results or Outcomes

Technical-grade imazethapyr or imazethapyr formulation showed very low toxicity in Mycrocsytis aeruginosa (IC 20: 14–20 mg L −1), Selenastrum capricornutim (EC 50: 22.4 mg L −1), and Navicula pelicullosa (EC 50: 22.9 mg L −1) .

Safety And Hazards

Orientations Futures

Future research could focus on the alleviation of herbicide stress in non-target plants like wheat by actively regulating between auxin and secondary metabolite 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazine-3 (DIMBOA) . This insight into the interference mechanism of herbicides to the plant growth-defense system could facilitate the design of improved strategies for herbicide detoxification .

Propriétés

IUPAC Name |

5-hydroxy-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-6(2)13(3)12(20)15-10(16-13)9-8(11(18)19)4-7(17)5-14-9/h4-6,17H,1-3H3,(H,18,19)(H,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZVMJUVFWHFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imazethapyr Impurity 14 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)